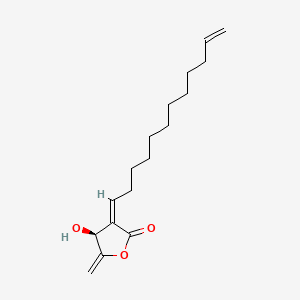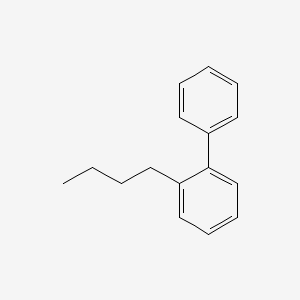
2-Butylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylbiphenyl is an organic compound consisting of a biphenyl structure with a butyl group attached to one of the benzene rings. This compound is part of the biphenyl family, which is known for its stability and versatility in various chemical reactions. The presence of the butyl group can influence the compound’s physical and chemical properties, making it useful in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylbiphenyl can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a butylboronic acid with a halogenated biphenyl derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst like Pd(PPh₃)₄.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods such as the Friedel-Crafts alkylation due to its simplicity and high yield. The reaction conditions are optimized to ensure minimal by-products and efficient separation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Butylbiphenyl undergoes various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form butyl alcohol or butyric acid derivatives.
Reduction: The biphenyl rings can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated biphenyls, nitro-biphenyls.
Scientific Research Applications
2-Butylbiphenyl has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers, liquid crystals, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Butylbiphenyl depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, influencing their function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their activity. The butyl group can also modulate the compound’s hydrophobicity, influencing its interaction with lipid membranes.
Comparison with Similar Compounds
2-Butylbiphenyl can be compared with other biphenyl derivatives such as:
2-Methylbiphenyl: Similar structure but with a methyl group instead of a butyl group. It has different physical properties and reactivity.
4-Butylbiphenyl: The butyl group is attached to the fourth position on the biphenyl ring, leading to different steric and electronic effects.
2,2’-Dibutylbiphenyl: Contains two butyl groups, one on each benzene ring, resulting in increased hydrophobicity and different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its physical properties and reactivity, making it suitable for particular applications in research and industry.
Properties
CAS No. |
54532-97-7 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-butyl-2-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9H2,1H3 |
InChI Key |
RMSGQZDGSZOJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
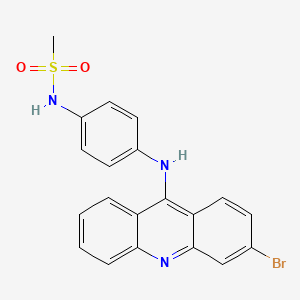

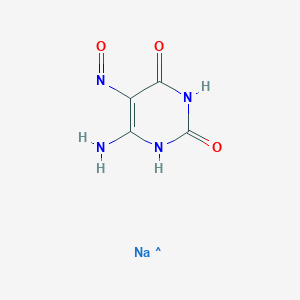
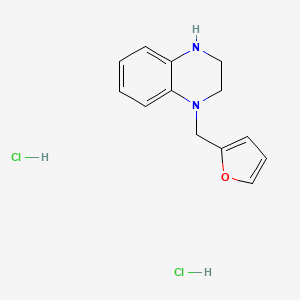


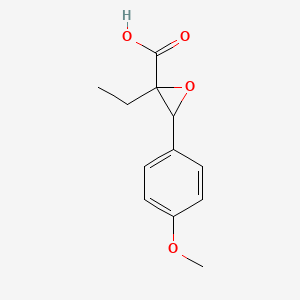
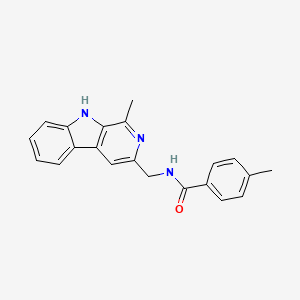
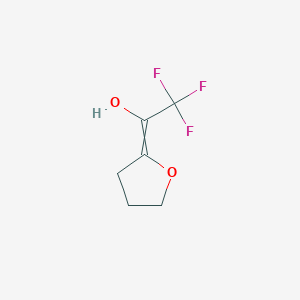
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
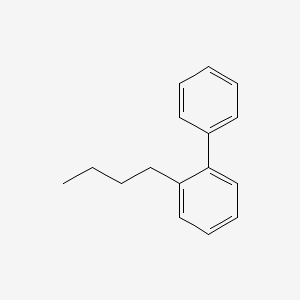
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
